4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole
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Overview
Description
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is a heterocyclic compound that features a thiazole ring fused with a tetrahydropyridine ring and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the reduction of pyridine derivatives using hydrogenation or other reducing agents.
Coupling of the Rings: The phenyl group can be introduced through a coupling reaction, such as a Suzuki or Heck coupling, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these processes are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as reflux or catalysis.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole and tetrahydrothiazole derivatives.
Substitution: Various substituted thiazole and phenyl derivatives.
Scientific Research Applications
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its neuroprotective and anti-inflammatory properties.
Biological Research: It is used in studies related to neurodegenerative diseases, such as Parkinson’s disease, due to its interaction with dopaminergic pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole involves its interaction with molecular targets such as enzymes and receptors. For example, in neuroprotective applications, the compound may inhibit oxidative stress pathways and modulate neurotransmitter levels . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Known for its neurotoxic effects and use in Parkinson’s disease research.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: Exhibits neuroprotective activities and is studied for its receptor selectivity.
Uniqueness
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole is unique due to its combined thiazole and tetrahydropyridine structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H14N2S |
---|---|
Molecular Weight |
242.34 g/mol |
IUPAC Name |
4-phenyl-2-(1,2,3,6-tetrahydropyridin-4-yl)-1,3-thiazole |
InChI |
InChI=1S/C14H14N2S/c1-2-4-11(5-3-1)13-10-17-14(16-13)12-6-8-15-9-7-12/h1-6,10,15H,7-9H2 |
InChI Key |
YFYUEYRCQBLCRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC=C1C2=NC(=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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